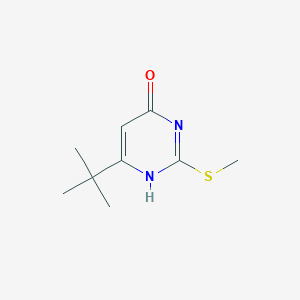

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

4-tert-butyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-9(2,3)6-5-7(12)11-8(10-6)13-4/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCZBCKGRGGHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biological Activity Screening of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

Abstract: The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4] This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of a novel pyrimidine derivative, 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one. We provide a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. The protocols herein are detailed to ensure reproducibility and scientific rigor, supported by explanations of the underlying principles and illustrated with workflow diagrams and hypothetical data representation.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine and its fused heterocyclic derivatives are of immense interest in pharmaceutical research due to their diverse pharmacological profiles.[1][5] They are integral components of nucleic acids and have been successfully leveraged to create drugs targeting a vast range of biological processes.[2][3] The therapeutic breadth of pyrimidine derivatives includes, but is not limited to:

-

Anticancer Agents: Targeting kinases and other enzymes crucial for cancer cell proliferation.[3][4][5]

-

Antimicrobial & Antiviral Therapeutics: Interfering with microbial and viral replication pathways.[1][4][5]

-

Anti-inflammatory Drugs: Modulating signaling cascades involved in the inflammatory response.[2][4]

The subject of this guide, 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one (herein referred to as Compound X), is a novel entity whose biological potential is yet to be elucidated. The presence of the pyrimidinone core, a tert-butyl group (which can enhance metabolic stability and cell permeability), and a methylsulfanyl group (a common feature in enzyme inhibitors) suggests a high probability of discovering significant biological activity. This document outlines a systematic approach to uncover this potential.

Compound Profile: 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one (Compound X)

| Property | Value (Predicted/Hypothetical) |

| IUPAC Name | 6-(tert-butyl)-2-(methylthio)pyrimidin-4(1H)-one |

| Molecular Formula | C₉H₁₄N₂OS |

| Molecular Weight | 198.29 g/mol |

| Structure | |

| Purity | >98% (Assumed, verified by NMR/LC-MS) |

| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in water |

Note: Prior to any biological screening, full chemical characterization (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and purity analysis (HPLC) are mandatory.

The Tiered Screening Cascade

A tiered or cascaded approach is the most efficient method for screening novel chemical entities. It prioritizes broad, cost-effective assays to first identify general bioactivity and potential liabilities (like cytotoxicity) before committing resources to more complex, target-specific investigations.

Diagram: Overall Screening Workflow

Caption: A tiered workflow for screening Compound X.

PART A: TIER 1 - PRIMARY SCREENING

The goal of Tier 1 is to answer two fundamental questions: Is the compound toxic to cells? Does it have broad antimicrobial activity?

General Cytotoxicity Profiling: The MTT Assay

Rationale: Before evaluating for specific therapeutic activities, it is crucial to determine the concentration range at which Compound X affects basic cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cell lines (e.g., HEK293 for normal cells, A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

-

Compound Treatment: Prepare a 10 mM stock solution of Compound X in DMSO. Serially dilute the stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Hypothetical Data Summary:

| Cell Line | Compound X IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) | Interpretation |

| HEK293 (Normal) | > 100 µM | 1.2 µM | Low toxicity to normal cells. |

| A549 (Lung Cancer) | 15.7 µM | 0.8 µM | Moderate cytotoxic activity. |

| MCF-7 (Breast Cancer) | 22.4 µM | 0.5 µM | Moderate cytotoxic activity. |

Broad-Spectrum Antimicrobial Screening

Rationale: The pyrimidine scaffold is present in many antimicrobial agents.[1][4] A primary screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, can quickly reveal any antimicrobial potential. The Minimum Inhibitory Concentration (MIC) broth microdilution method is a standard technique.[10]

Experimental Protocol: MIC Determination

-

Microorganism Preparation: Prepare standardized inoculums of Staphylococcus aureus (Gram+), Escherichia coli (Gram-), and Candida albicans (Fungus) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of Compound X (starting from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the prepared microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans).

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

PART B: TIER 2 - SECONDARY & MECHANISTIC SCREENING

If Tier 1 results show low general cytotoxicity but potential anticancer activity (selective toxicity to cancer cells), or if the goal is to explore other common activities of pyrimidines, Tier 2 assays are initiated.

Kinase Inhibition Screening

Rationale: Many pyrimidine derivatives function as ATP-competitive kinase inhibitors, a critical class of anticancer drugs.[3][11] Deregulation of protein kinases is a hallmark of many cancers.[11] A primary screen against a panel of key oncogenic kinases (e.g., EGFR, VEGFR, Src) is a logical next step.

Experimental Protocol: In Vitro Kinase Assay (e.g., LanthaScreen™ TR-FRET)

-

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust methods for kinase screening.[12] They measure the phosphorylation of a substrate by a kinase. An antibody labeled with a fluorophore binds to the phosphorylated substrate, bringing it into proximity with another fluorophore on the kinase, resulting in a FRET signal.

-

Procedure:

-

Incubate the target kinase with Compound X (typically at 1 µM and 10 µM) for 10-15 minutes.[13]

-

Initiate the kinase reaction by adding ATP and a fluorescently labeled substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes).

-

Stop the reaction and add a detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

-

Read the plate on a TR-FRET compatible plate reader.

-

-

Analysis: Calculate the percent inhibition of kinase activity relative to a DMSO control. A compound causing >50% inhibition is typically considered a "hit."

Anti-inflammatory Activity Screening

Rationale: Pyrimidine derivatives have been reported to possess anti-inflammatory properties.[2][4] A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to measure the inhibition of nitric oxide (NO) production, a key inflammatory mediator.[14]

Diagram: Simplified NF-κB Inflammatory Pathway

Caption: Potential inhibition point of Compound X in the NF-κB pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat cells with non-toxic concentrations of Compound X for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution).

-

Add 50 µL of Griess Reagent B (NED solution).

-

Measure the absorbance at 540 nm. The intensity is proportional to the NO concentration.

-

-

Analysis: Compare the NO levels in compound-treated wells to LPS-only wells to determine the percentage of inhibition.

PART C: TIER 3 - HIT VALIDATION

If a compound shows promising activity in Tier 2 (a "hit"), further characterization is required.

-

Dose-Response Curves: For any confirmed hit, a full dose-response curve is generated to accurately determine the IC₅₀ or EC₅₀ value.

-

Selectivity Profiling: If the hit is a kinase inhibitor, it should be tested against a broader panel of kinases to assess its selectivity. A selective inhibitor is often more desirable as it may have fewer off-target side effects.

-

Mechanism of Action (MoA) Studies: Further experiments are designed to understand how the compound works. For an anti-inflammatory hit, this could involve Western blotting to see if it inhibits the phosphorylation of key proteins in the NF-κB pathway (like IκBα or p65).[14]

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial biological characterization of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one. By progressing through a tiered system of cytotoxicity, broad antimicrobial screening, and targeted secondary assays, researchers can efficiently identify and validate potential therapeutic activities. Positive findings from this cascade would warrant further investigation into in vivo efficacy, pharmacokinetic properties, and lead optimization to develop a clinically viable drug candidate.

References

-

Biological Activity of Pyrimidine Derivativies: A Review. (2025). ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2024). Springer Nature Experiments. [Link]

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health (NIH). [Link]

-

Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

-

Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advances in Medicine and Medical Research. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. (2022). MDPI. [Link]

-

Kinase Screening Assay Services. Reaction Biology. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health (NIH). [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

-

Studying the anti-inflammatory activity of a series of nitrogenous heterocyclic compounds. Doklady of the National Academy of Sciences of Belarus. [Link]

-

Screening Strategies to Identify New Antibiotics. Ingenta Connect. [Link]

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). National Institutes of Health (NIH). [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2019). MDPI. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). National Institutes of Health (NIH). [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2021). PubMed. [Link]

-

Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). ResearchGate. [Link]

-

Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. PubMed. [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. clyte.tech [clyte.tech]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - CL [thermofisher.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrimidinone Derivatives

Foreword: The Enduring Significance of the Pyrimidinone Scaffold

The pyrimidinone core, a privileged heterocyclic motif, stands as a cornerstone in the landscape of medicinal chemistry and drug discovery. Its inherent ability to engage in crucial hydrogen bonding and π-π stacking interactions, mimicking the purine and pyrimidine bases of nucleic acids, has cemented its role in the development of a multitude of therapeutic agents.[1][2][3] From antiviral and anticancer agents to cardiovascular and central nervous system-targeting drugs, the versatility of the pyrimidinone scaffold is undeniable.[3][4][5][6] This guide provides an in-depth exploration of the discovery and synthesis of novel pyrimidinone derivatives, offering a blend of established principles and cutting-edge methodologies for researchers, scientists, and drug development professionals. We will delve into the strategic design of synthetic pathways, the rationale behind experimental choices, and the critical techniques for characterization and biological evaluation.

Strategic Approaches to the Synthesis of Pyrimidinone Cores

The construction of the pyrimidinone ring system is a well-trodden path in organic synthesis, yet it continues to evolve with the advent of more efficient, sustainable, and versatile methodologies. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, functional group tolerance, and scalability.

The Biginelli Reaction: A Classic Multicomponent Approach

First reported in 1891, the Biginelli reaction remains a highly effective and widely utilized one-pot synthesis for dihydropyrimidinones (DHPMs).[7] This acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea offers a straightforward route to a diverse range of pyrimidinone derivatives.[6][7]

Causality in Experimental Choices: The selection of the catalyst is critical for reaction efficiency and yield. While traditional methods employ strong protic acids like HCl, modern variations utilize Lewis acids (e.g., MgBr₂) or environmentally benign catalysts to improve reaction conditions and broaden the substrate scope.[8] The choice of solvent can also significantly influence the reaction outcome, with polar solvents like ethanol often being preferred.

Experimental Protocol: Microwave-Assisted Biginelli Reaction

This protocol exemplifies a modern, efficient approach to the Biginelli synthesis.

-

Reactant Preparation: In a 10 mL microwave vial, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of 1-proline nitrate (3 mol%).[9]

-

Solvent Addition: Add 2 mL of methanol as the solvent.[9]

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 80°C for 10-15 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol.

Cyclocondensation Strategies: Building the Ring Step-wise

Step-wise cyclocondensation reactions offer greater control over the substitution pattern of the pyrimidinone ring. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species.

Causality in Experimental Choices: The reactivity of the starting materials is a key consideration. For instance, the use of more reactive β-dicarbonyl surrogates, such as enamines, can facilitate milder reaction conditions. The choice of the nitrogen source (e.g., amidines, guanidines) directly determines the substitution at the 2-position of the pyrimidinone ring.

Experimental Protocol: Synthesis of 4,6-Diarylpyrimidinones

This protocol details a cyclocondensation approach to synthesize specific pyrimidinone derivatives.[10]

-

Reactant Combination: A mixture of an α-aminoamidine (1 mmol) and a saturated carbonyl derivative (e.g., a chalcone, 1 mmol) is dissolved in a suitable solvent like pyridine.[10]

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 4,6-diarylpyrimidinone.[10]

Modern Synthetic Innovations

The field is continually advancing with novel synthetic strategies aimed at improving efficiency, sustainability, and access to complex molecular architectures.

-

Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions and isocyanide insertions have emerged as powerful tools for constructing highly substituted pyrimidine cores.[11]

-

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more scalable syntheses of pyrimidinone derivatives.[11]

-

Green Chemistry Approaches: The use of water as a solvent, catalyst-free conditions, and microwave or ultrasound assistance are gaining prominence to create more environmentally friendly synthetic routes.[11][12][13]

From Core to Candidate: The Medicinal Chemistry of Pyrimidinone Derivatives

The pyrimidinone scaffold serves as a versatile template for the design of potent and selective therapeutic agents. Its drug-like properties can be finely tuned through strategic modifications of its substituents.[14]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrimidinone core and analysis of the resulting biological activity is fundamental to lead optimization. For instance, in the development of kinase inhibitors, the pyrimidinone ring often acts as a hinge-binding motif, and modifications to substituents can enhance potency and selectivity.[14]

Data Presentation: SAR of Pyrimidinone-Based Kinase Inhibitors

| Position of Substitution | Moiety | Impact on Activity |

| N1 | Small alkyl groups | Often well-tolerated |

| C2 | Aromatic rings | Can enhance potency through π-stacking |

| C4 | Hydrogen bond donors/acceptors | Crucial for hinge-binding interactions |

| C5 | Bulky hydrophobic groups | Can improve selectivity |

| C6 | Polar functional groups | May enhance solubility |

Bioisosteric Replacement and Scaffold Hopping

The pyrimidinone ring can serve as a bioisostere for other heterocyclic systems or even phenyl rings, a strategy that can lead to improved physicochemical properties and novel intellectual property.[14] Scaffold hopping, where the core structure is replaced with a different but functionally equivalent scaffold, is another powerful approach in drug design.[14]

Visualization of Key Concepts

Visual aids are indispensable for understanding complex chemical transformations and biological pathways.

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the discovery and development of novel pyrimidinone derivatives.

Caption: A generalized workflow for pyrimidinone derivative discovery.

Biginelli Reaction Mechanism

The following diagram outlines the proposed mechanism for the acid-catalyzed Biginelli reaction.

Caption: The mechanism of the Biginelli reaction.

Conclusion and Future Directions

The discovery and synthesis of novel pyrimidinone derivatives remain a vibrant and highly productive area of research in medicinal chemistry. The continued development of innovative synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern their biological effects, will undoubtedly lead to the discovery of new and improved therapeutic agents. Future efforts will likely focus on the integration of computational drug design and artificial intelligence to accelerate the discovery process, as well as the development of more sustainable and scalable synthetic routes to these valuable compounds.[1]

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

-

Recent developments in the synthesis of tricyclic condensed pyrimidinones. (2021). Taylor & Francis Online. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Peertechz Publications. [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). ResearchGate. [Link]

-

Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. (2012). PubMed. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PubMed Central. [Link]

-

An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]

-

Biological activities of synthetic pyrimidine derivatives. (2024). WJPR. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). ResearchGate. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. [Link]

-

Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PubMed Central. [Link]

-

Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. [Link]

-

Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Publications. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. [Link]

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). RSC Publishing. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). J. Chem. Rev.[Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

The Significance of Heterocyclic Compounds in Medicinal Chemistry: A Focus on Pyrimidines. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. jchemrev.com [jchemrev.com]

- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. jchemrev.com [jchemrev.com]

- 14. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

An In-Depth Technical Guide to the Tautomerism of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and formulation of pharmaceutical compounds. Pyrimidinone scaffolds are prevalent in medicinal chemistry, and understanding their tautomeric behavior is critical for rational drug design. This technical guide provides a comprehensive examination of the potential tautomerism in 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one, a representative substituted pyrimidinone. We will delve into the theoretical underpinnings of lactam-lactim and thione-thiol tautomerism, outline robust experimental protocols for tautomer characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and present a computational framework for predicting tautomer stability. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and pharmaceutical development.

Introduction: The Significance of Tautomerism in Pyrimidinone Systems

Pyrimidinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including nucleobases like uracil and thymine.[1] The presence of amide and thioamide functionalities within the pyrimidinone ring system gives rise to the possibility of several tautomeric forms.[2][3] The predominant tautomer can exhibit significantly different properties, such as:

-

Hydrogen Bonding Capacity: The positions of protons and double bonds dictate the molecule's ability to act as a hydrogen bond donor or acceptor, which is crucial for molecular recognition and binding to biological targets.

-

Aromaticity and Electronic Distribution: Tautomerism can alter the aromatic character and electron density of the heterocyclic ring, impacting its reactivity and pharmacokinetic profile.[4][5]

-

Lipophilicity and Solubility: The polarity of a molecule can change between tautomeric forms, affecting its solubility and ability to cross biological membranes.

-

Chemical Stability: The relative stability of tautomers can influence a compound's susceptibility to degradation.

The specific molecule of interest, 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one, possesses multiple sites for proton migration, making its tautomeric landscape particularly interesting. The bulky tert-butyl group at the 6-position and the methylsulfanyl group at the 2-position will exert electronic and steric effects that influence the tautomeric equilibrium.

Potential Tautomeric Forms of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

The primary tautomeric equilibria to consider for 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one involve lactam-lactim and thione-thiol type conversions. The lactam form is characterized by a carbonyl group (C=O) and an adjacent amide nitrogen (-NH-), while the lactim form contains an imine functionality (-C=N-) and a hydroxyl group (-OH).[2] Additionally, the 2-methylsulfanyl group can potentially participate in a thione-thiol-like equilibrium, although the presence of the S-methyl group prevents proton migration from the sulfur. However, protonation at the ring nitrogens can still lead to distinct tautomeric species.

The key potential tautomers are depicted below:

Caption: Potential tautomeric forms of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one.

It is generally observed that for 4-pyrimidinone and its derivatives, the keto (lactam) form is the most stable, particularly in the solid state and in polar solvents.[1][5] However, the electronic and steric influence of the substituents, as well as the solvent environment, can shift this equilibrium.[6][7][8]

Experimental Characterization of Tautomeric Equilibria

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric forms of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[9][10][11]

3.1.1. 1H NMR Spectroscopy

-

Protocol:

-

Dissolve a precisely weighed sample of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD) to assess solvent effects.

-

Acquire 1H NMR spectra at a constant temperature (e.g., 298 K).

-

Identify characteristic signals:

-

NH protons: The chemical shift of the N-H proton will be highly sensitive to its environment and tautomeric form. In the lactam forms, the N1-H and N3-H protons will have distinct chemical shifts.

-

CH proton: The chemical shift of the C5-H proton can also vary between tautomers.

-

tert-butyl and S-methyl protons: These will likely appear as sharp singlets, and their chemical shifts may show subtle differences depending on the predominant tautomer.

-

-

Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).[9]

-

3.1.2. 13C and 15N NMR Spectroscopy

-

Rationale: 13C and 15N NMR provide complementary information, as the chemical shifts of these nuclei are highly sensitive to changes in hybridization and electronic environment.[10]

-

Protocol:

-

Acquire 13C and 15N NMR spectra (potentially using 15N-enriched samples for enhanced sensitivity) under the same conditions as the 1H NMR experiments.

-

Expected Observations:

-

The chemical shift of the C4 carbon will be significantly different in the lactam (keto, ~160-170 ppm) versus the lactim (enol, ~150-160 ppm) form.

-

The C2 and C6 carbons will also show chemical shift variations.

-

15N chemical shifts are particularly informative for distinguishing between protonated and unprotonated nitrogen atoms and between amide and imine nitrogens.

-

-

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax) due to differences in their conjugated π-electron systems.[12][13][14]

-

Protocol:

-

Prepare dilute solutions of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one in a range of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Deconvolute the overlapping absorption bands corresponding to the different tautomers.[15]

-

The relative intensities of the absorption bands can be used to estimate the tautomer ratios in different solvents.[12]

-

Table 1: Expected Spectroscopic Data for Tautomer Characterization

| Tautomer | Key 1H NMR Signals | Key 13C NMR Signals | Expected UV-Vis λmax |

| 1H-Lactam | N1-H (broad singlet) | C4 (keto, ~160-170 ppm) | Shorter wavelength |

| 3H-Lactam | N3-H (broad singlet) | C4 (keto, ~160-170 ppm) | Shorter wavelength |

| Lactim (Enol) | O-H (broad singlet) | C4 (enol, ~150-160 ppm) | Longer wavelength |

Computational Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the relative stabilities of tautomers and complementing experimental findings.[5][16]

-

Methodology:

-

Structure Optimization: Build the 3D structures of all potential tautomers of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one. Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[6]

-

Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, for the optimized structures to determine the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable.

-

Spectroscopic Prediction: Simulate the NMR chemical shifts (using the GIAO method) and UV-Vis spectra (using Time-Dependent DFT, TD-DFT) for each tautomer.[6][12] These predicted spectra can be compared with experimental data to aid in the assignment of tautomeric forms.

-

Caption: Workflow for computational analysis of tautomerism.

Conclusion and Future Directions

The tautomeric landscape of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one is a multifaceted interplay of structural features and environmental factors. A combined experimental and computational approach, as outlined in this guide, is crucial for a comprehensive understanding of its tautomeric behavior. The insights gained from such studies are not only of fundamental chemical interest but also have significant practical implications for the development of pyrimidinone-based pharmaceuticals. By elucidating the predominant tautomeric forms and the factors governing their equilibrium, researchers can better predict and modulate the biological activity, pharmacokinetic properties, and formulation characteristics of these important molecules.

Future work could involve variable-temperature NMR studies to determine the thermodynamic parameters of the tautomeric equilibrium and the use of advanced techniques like 2D IR spectroscopy for a more detailed picture of the tautomeric dynamics in aqueous solutions.[16][17][18][19]

References

-

askIITians. (2025, March 8). What is Lactam Lactim Tautomerism? Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. Retrieved from [Link]

-

ACS Publications. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306. [Link]

-

ACS Publications. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

R Discovery. (2022, December 9). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H). Retrieved from [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

PubMed. (2020, September 18). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy | Request PDF. Retrieved from [Link]

-

Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306. [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

-

ACS Publications. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]

-

Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Retrieved from [Link]

-

ResearchGate. (2018, July 23). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. Retrieved from [Link]

-

MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Retrieved from [Link]

-

ResearchGate. (2015, December 20). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

-

RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Retrieved from [Link]

-

the Research Portal. (n.d.). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. Retrieved from [Link]

-

NIH. (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 6-tert-butyl-2-[(4-isopropyl-2-pyridyl)methylsulfanyl]pyrimidin-4-amine. Retrieved from [Link]

-

Cochrane, J. C., et al. (2016). Role of tautomerism in RNA biochemistry. RNA, 22(8), 1147-1158. [Link]

-

IUCr. (n.d.). Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates 14a–c, their pyrazolo[1,5-a]pyrimidin-5-yl regioisomers 14'a,c,d, and the free amines 15a,b. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(4-tert-butyl-2-pyridyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-amine. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. Retrieved from [Link]

Sources

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 3. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. researchportal.unamur.be [researchportal.unamur.be]

- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Versatile Scaffold: 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its inherent ability to engage in crucial hydrogen bonding interactions, mimicking the purine bases of ATP, has cemented its role in the development of highly selective and potent kinase inhibitors.[1] Within this esteemed class of heterocycles, 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one emerges as a compound of significant interest. Its unique substitution pattern—a sterically demanding tert-butyl group at the 6-position and a modifiable methylsulfanyl group at the 2-position—offers a compelling starting point for the elaboration of novel molecular entities with therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one in medicinal chemistry. We will delve into its synthetic rationale, explore its potential as a cornerstone for kinase inhibitor discovery, and provide detailed, field-proven protocols for its application in a research setting.

Strategic Importance in Drug Design

The 2,4-disubstituted pyrimidine framework is a cornerstone in the design of kinase inhibitors. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of kinases. The substituents at the 2 and 4 positions can be strategically modified to achieve desired potency, selectivity, and pharmacokinetic properties.[3] The 6-tert-butyl group of the title compound provides a bulky, lipophilic anchor that can occupy hydrophobic pockets within the kinase active site, while the 2-methylsulfanyl group serves as a versatile chemical handle for further synthetic diversification.

The potential applications of this scaffold are broad, spanning oncology, immunology, and neurodegenerative disorders. For instance, pyrimidine derivatives have been successfully developed as inhibitors of Janus kinases (JAKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5]

Synthesis and Chemical Manipulations

The synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one can be achieved through a multi-step sequence, which is amenable to scale-up and derivatization. A general and adaptable synthetic strategy is outlined below.

Proposed Synthetic Workflow

Caption: Workflow for the discovery of kinase inhibitors using the pyrimidine scaffold.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis, diversification, and biological evaluation of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one and its derivatives.

Protocol 1: Synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

Materials:

-

Ethyl 4,4-dimethyl-3-oxopentanoate

-

Thiourea

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Methyl iodide (MeI)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

-

Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equivalent) and thiourea (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The resulting crude solid, 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, can be purified by recrystallization or used directly in the next step.

-

Step 2: S-Methylation. Dissolve the crude product from Step 1 in an appropriate solvent (e.g., aqueous NaOH or DMF with K₂CO₃).

-

Add methyl iodide (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, again monitoring by TLC.

-

After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one.

Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)

Materials:

-

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

A diverse library of primary and secondary amines

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane)

Procedure:

-

Step 1: Oxidation to the Sulfone. Dissolve 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one (1.0 equivalent) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with DCM.

-

Dry the organic layer, filter, and concentrate to yield the crude 6-tert-butyl-2-(methylsulfonyl)-1H-pyrimidin-4-one, which can be purified by chromatography.

-

Step 2: Nucleophilic Aromatic Substitution. In a reaction vial, dissolve the sulfone from Step 1 (1.0 equivalent) in DMF or 1,4-dioxane.

-

Add the desired amine (1.2 equivalents) and a base (2.0 equivalents).

-

Heat the reaction mixture to 80-120 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by preparative HPLC or column chromatography to obtain the desired 2-amino-6-tert-butyl-pyrimidin-4-one derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase. [6] Materials:

-

Purified target kinase

-

Specific kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at the optimal temperature for the kinase (typically 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Summary

The following table provides a hypothetical example of data that could be generated from an in vitro kinase assay screening a small library of derivatives.

| Compound ID | R-group at C2-position | Target Kinase IC₅₀ (nM) |

| 1 | -NH-(CH₂)₂-Ph | 150 |

| 2 | -NH-c-Hex | 85 |

| 3 | Morpholino | 220 |

| 4 | N-methylpiperazino | 55 |

Conclusion

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-methylsulfanyl group provide a robust platform for the generation of diverse compound libraries. The inherent properties of the pyrimidine core make this scaffold particularly well-suited for the discovery of novel kinase inhibitors. The protocols and workflows detailed in this guide offer a comprehensive starting point for researchers aiming to leverage the potential of this promising chemical entity in their drug discovery endeavors.

References

-

Li, T., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

-

Li, T., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie. [Link]

-

Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Li, T., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. [Link]

-

Gold, M. G., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

-

Wang, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. [Link]

-

Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry. [Link]

-

Chen, Y-T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

-

Fotsch, C., et al. (2004). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Abokla, A. M., et al. (2022). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens. RSC Medicinal Chemistry. [Link]

-

European Patent Office. (2020). PYRIMIDINE-FUSED CYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. [Link]

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

-

Wang, B-L., et al. (2021). Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Henry, J. R., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry. [Link]

-

Li, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Quantitative Analysis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one using HPLC-UV and LC-MS/MS

Abstract

This document provides detailed analytical procedures for the accurate quantification of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one, a heterocyclic compound with potential applications in pharmaceutical development and chemical synthesis.[1][2] The primary method detailed is a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, suitable for purity assessment, stability studies, and quality control of bulk materials and formulated products. Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for trace-level quantification, particularly relevant for bioanalytical studies or impurity profiling. Both protocols are designed to be self-validating and are grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[3][4]

Introduction and Scientific Rationale

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one belongs to the pyrimidinone class of heterocyclic compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, forming the core structure of many therapeutic agents.[5][6] Accurate and reliable quantification of this specific molecule is therefore essential for drug discovery, process optimization, quality assurance, and regulatory compliance.

The selection of an analytical method is contingent on its intended purpose.[7]

-

RP-HPLC with UV Detection is the workhorse of pharmaceutical analysis, offering a balance of speed, specificity, precision, and accessibility. The pyrimidinone core possesses a strong UV chromophore, making it ideally suited for UV detection. This method is optimal for assaying the compound in relatively clean matrices where concentration levels are high (e.g., >0.1% w/w).

-

LC-MS/MS provides unparalleled sensitivity and selectivity by combining the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.[8][9] This technique is essential when quantifying the analyte in complex biological matrices (e.g., plasma, urine) or when determining its presence as a trace-level impurity.[10][11]

This guide provides the foundational protocols to implement these techniques, emphasizing the scientific reasoning behind parameter selection to ensure robust and transferable methods.

Primary Method: RP-HPLC with UV Detection

This method is designed for the accurate assay and purity determination of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one.

Principle and Rationale

The method employs a C18 stationary phase, which is hydrophobic in nature. The analyte, being a moderately polar molecule, will be retained on the column. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the compound. The proportion of acetonitrile is optimized to achieve a suitable retention time, ensuring separation from potential impurities without excessive run times. A phosphate buffer is used to maintain a consistent pH, which is critical for ensuring reproducible retention times and symmetrical peak shapes, as the ionization state of the analyte can be pH-dependent.

Experimental Protocol: HPLC-UV Analysis

Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance (0.01 mg readability).

-

Volumetric flasks (Class A).

-

Pipettes (calibrated).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Reference Standard: 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one (purity ≥99.5%).

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

-

Orthophosphoric acid (AR grade).

-

Water (HPLC grade or Milli-Q).

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Luna, Hypersil GOLD) | Provides excellent retention and resolution for a wide range of medium-polarity compounds. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Buffers the system to ensure consistent analyte ionization and retention. |

| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte. |

| Gradient/Isocratic | Isocratic: 60:40 (A:B) or a shallow gradient if impurities are present. | An isocratic method is simpler and more robust for routine QC. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |

| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |

| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |

| Detection Wavelength | ~275 nm (To be confirmed by scanning the analyte in the mobile phase) | Wavelength of maximum absorbance for the pyrimidinone chromophore, ensuring maximum sensitivity. |

| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |

Preparation of Solutions:

-

Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm filter.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio. This ensures compatibility with the mobile phase and prevents peak distortion.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay determination.

-

Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of the active compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5 mL of this solution to 50 mL with diluent. Filter through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

Caption: Workflow for HPLC-UV quantification.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method must be validated to prove it is fit for its intended purpose.[12] The following parameters should be assessed.[13][14]

Validation Parameters and Acceptance Criteria:

| Parameter | Protocol Summary | Typical Acceptance Criteria |

| Specificity | Analyze blank, placebo (if applicable), and analyte. Spike placebo with analyte. Perform stress testing (acid, base, peroxide, heat, light). | No interference at the analyte's retention time. Peak purity index > 0.999. |

| Linearity | Analyze at least 5 concentrations across the range (e.g., 50-150% of nominal). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept close to zero. |

| Range | The concentration interval over which the method is shown to be linear, accurate, and precise.[15] | Typically 80-120% of the test concentration for an assay. |

| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate % recovery.[16] | 98.0% - 102.0% recovery. |

| Precision (Repeatability) | Analyze 6 replicate sample preparations at 100% concentration on the same day, by the same analyst. | RSD ≤ 1.0%. |

| Precision (Intermediate) | Repeat repeatability test on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |

| LOD & LOQ | Determine based on signal-to-noise ratio (LOD S/N=3, LOQ S/N=10) or standard deviation of the response and the slope of the calibration curve. | LOD & LOQ should be reported. LOQ must be precise and accurate. |

| Robustness | Systematically vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%, mobile phase composition ±2%). | System suitability criteria must be met. Results should not be significantly affected. |

Advanced Method: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for determining trace levels of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one in complex matrices like plasma.

Principle and Rationale

The method utilizes the high separation efficiency of UPLC/HPLC coupled with the specificity of a triple quadrupole mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, to form the protonated parent ion [M+H]⁺. This parent ion is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2) via collision-induced dissociation (CID), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, virtually eliminating matrix interference.[17][18]

Experimental Protocol: LC-MS/MS Analysis

Instrumentation and Materials:

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo, Waters) with an ESI source.

-

Appropriate LC column (e.g., C18, 1.7-2.6 µm particle size).

-

Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

-

Solvents: Methanol and/or Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade).

-

Sample preparation materials (e.g., protein precipitation plates/tubes, SPE cartridges).

LC-MS/MS Conditions:

| Parameter | Recommended Setting | Rationale |

| LC Column | UPLC C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and column dimensions are suited for fast gradients and high-throughput analysis with mass spectrometry. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that aids in protonation for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Flow Rate | 0.4 mL/min | Compatible with ESI source and 2.1 mm ID columns. |

| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate. | A fast gradient provides rapid elution and high sample throughput. |

| Ionization Mode | ESI, Positive | The nitrogen atoms in the pyrimidine ring are readily protonated. |

| MRM Transitions | Analyte: Q1: 213.1 -> Q3: 156.1 (Qualifier: 213.1 -> 114.1) IS: To be determined for the selected IS. | Precursor [M+H]⁺: 213.1 Product (Loss of tert-butyl): 156.1. A qualifier ion confirms identity. These values must be optimized experimentally. |

| Source Parameters | To be optimized on the specific instrument (e.g., Capillary Voltage, Gas Flow, Temperature). | Instrument-specific optimization is crucial for maximizing sensitivity. |

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of sample (e.g., plasma) into a microcentrifuge tube.

-

Add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 g for 10 minutes.

-

Transfer the supernatant to a clean vial or 96-well plate for injection.

LC-MS/MS Analysis Workflow

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment – Oriental Journal of Chemistry [orientjchem.org]

- 7. scielo.br [scielo.br]

- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. qbdgroup.com [qbdgroup.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. jetir.org [jetir.org]

- 16. pharmtech.com [pharmtech.com]

- 17. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

Application Note & Protocol: A Robust and Scalable Synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

Abstract

This document provides a comprehensive, field-proven guide for the scale-up synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one, a key intermediate in pharmaceutical development. The protocol is designed for robustness, scalability, and high yield, moving beyond bench-scale procedures to address the practical challenges of multi-kilogram production. We detail a two-step synthesis pathway commencing with the cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate and thiourea, followed by a selective S-methylation. The rationale behind critical process parameters, safety protocols for handling hazardous reagents, and troubleshooting guidelines are thoroughly explained to ensure successful and safe implementation by researchers and process chemists.

Introduction and Scientific Background

Pyrimidinone derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their diverse biological activities make them privileged scaffolds in drug discovery programs. 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one serves as a versatile building block, enabling further functionalization at various positions to generate libraries of novel compounds for screening.

The synthesis of the pyrimidinone core is typically achieved through cyclocondensation reactions, most famously the Biginelli reaction, which involves the combination of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea.[2][3] For the target molecule, a more direct approach involves the condensation of a β-ketoester with a thiourea equivalent. While a one-pot reaction using S-alkylisothiourea is possible, a two-step approach offers superior control over the reaction, minimizes side products (such as over-alkylation), and is generally more amenable to large-scale operations.[4]

This guide presents a validated two-step process:

-

Cyclocondensation: Formation of the pyrimidine ring by reacting ethyl 4,4-dimethyl-3-oxopentanoate with thiourea to yield the stable intermediate, 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

-

S-Methylation: Selective alkylation of the thione intermediate using methyl iodide to afford the final product.[5]

This methodology was developed to ensure high purity, operational simplicity, and scalability.

Reaction Mechanism and Workflow

The overall synthesis proceeds via two distinct chemical transformations.

Step 1: Base-Catalyzed Cyclocondensation The reaction is initiated by the deprotonation of the β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate, by a strong base like sodium ethoxide to form an enolate. This is followed by a nucleophilic attack of thiourea on the ester carbonyl, leading to an intermediate that subsequently undergoes intramolecular cyclization and dehydration to form the stable 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one ring system.

Step 2: S-Methylation The thione intermediate is deprotonated by a base (e.g., sodium hydroxide) to form a thiolate anion. This highly nucleophilic sulfur then attacks the electrophilic methyl iodide in a classic SN2 reaction to yield the final 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one product.

Overall Synthetic Scheme

Caption: High-level overview of the two-step synthesis.

Detailed Scale-Up Protocol

This protocol is optimized for a 100-gram scale of the final product and can be linearly scaled with appropriate engineering controls.

Part A: Synthesis of 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Intermediate I)

Process Workflow Diagram

Caption: Process flow for the synthesis of Intermediate I.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Notes |

|---|---|---|---|---|---|---|

| Ethyl 4,4-dimethyl-3-oxopentanoate | 172.24 | 1.00 | 0.543 | 93.5 | 102 | Purity ≥98% |

| Thiourea | 76.12 | 1.10 | 0.597 | 45.5 | - | Purity ≥99%[6][7] |

| Sodium Ethoxide | 68.05 | 1.20 | 0.651 | 44.3 | - | Purity ≥96% |

| Ethanol (200 Proof) | - | - | - | - | 800 | Anhydrous |

| Deionized Water | - | - | - | - | 1000 | For work-up |

| Hydrochloric Acid (37%) | - | - | - | - | As needed | For pH adjustment |

| Heptane | - | - | - | - | 200 | For washing |

Step-by-Step Procedure

-

Reactor Setup: Equip a 3 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

-

Reagent Charging: a. Charge 800 mL of anhydrous ethanol to the reactor. b. Under a nitrogen atmosphere, carefully add 44.3 g (0.651 mol) of sodium ethoxide. Stir until fully dissolved. Causality: A strong base is required to generate the ketoester enolate, which is the active nucleophile in the initial condensation step.[8][9] c. Slowly add 93.5 g (0.543 mol) of ethyl 4,4-dimethyl-3-oxopentanoate via an addition funnel over 30 minutes, maintaining the internal temperature below 30°C. An exothermic reaction will occur. d. Once the addition is complete, add 45.5 g (0.597 mol) of thiourea in one portion.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours.

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting ketoester is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature (20-25°C). b. Slowly pour the reaction slurry into 1 L of cold deionized water with vigorous stirring. c. Adjust the pH of the aqueous mixture to 5-6 by the slow addition of concentrated HCl. This step is crucial for precipitating the product. d. Stir the resulting thick slurry for 1-2 hours to ensure complete precipitation.

-

Isolation: a. Filter the solid product using a Buchner funnel. b. Wash the filter cake thoroughly with deionized water (2 x 250 mL) until the filtrate is neutral. c. Wash the cake with heptane (200 mL) to remove non-polar impurities. d. Dry the solid in a vacuum oven at 60°C to a constant weight.

-

Yield & Quality: Expected yield: 90-98 g (83-91%). The product should be an off-white solid of sufficient purity for the next step.

Part B: Synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one (Final Product)